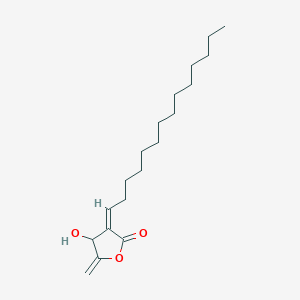
Obtusilactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obtusilactone A is a natural compound isolated from plants with anticancer properties . It has been identified in Cinnamomum kotoense Kanehira & Sasaki . It shows effective anti-cancer activity and has been studied for its effect on osteogenesis of bone marrow-derived mesenchymal stem cells (BMSCs) .
Molecular Structure Analysis
The molecular structure of this compound interacts with Ser855 and Lys898 residues in the active site of the Lon protease according to molecular docking analysis .Chemical Reactions Analysis
This compound has been found to inhibit human Lon protease in vitro and in vivo . The inhibitory effect of this compound on Lon protease was measured using FITC-a-casein as a substrate .Applications De Recherche Scientifique
Osteogenesis Enhancement
Obtusilactone A (OA) has been identified in Cinnamomum kotoense and demonstrates significant anti-cancer activity. A study by Lin et al. (2017) explored OA's effects on the osteogenesis of bone marrow-derived mesenchymal stem cells (BMSCs). They found that OA enhances the expression of osteogenic markers and stimulates new bone formation, making it a potential osteoinductive drug for BMSCs.
Cancer Treatment Applications
Research by Kim et al. (2013) highlighted the potential of obtusilactone B, a derivative, in cancer treatment. They discovered that it functions as a small-molecule inhibitor, causing abnormal nuclear envelope dynamics and inhibiting cancer cell growth. This indicates its utility in developing novel cancer treatments.
Additionally, Wang et al. (2010) studied the anticancer activity of OA in lung cancer, revealing its role as an inhibitor of mitochondrial Lon protease and DNA damage agent, offering a new avenue for chemotherapy agents.
Antioxidant Properties
OA has been identified as a potent antioxidant. Cheng et al. (2010) found that OA shows significant 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, suggesting its role in cancer prevention through natural antioxidant mechanisms.
Genotoxic Activity
Research by Guterres et al. (2014) evaluated the genotoxic properties of OA, finding that it showed increased mutant spots in Drosophila melanogaster, indicating its genotoxic activity.
Mécanisme D'action
Propriétés
Numéro CAS |
56522-15-7 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3/b17-15-/t18-/m1/s1 |
Clé InChI |
FCLYKYQBTSMTJB-RZPKCTKSSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
SMILES |
CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Synonymes |
OA; (3Z,4S)-4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
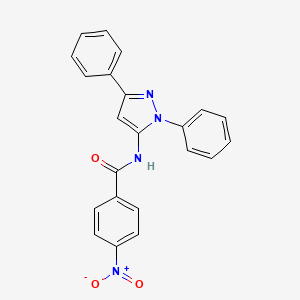
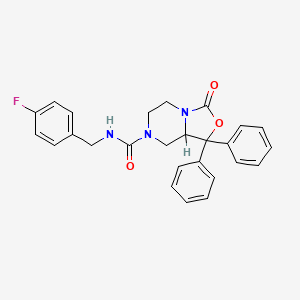

![ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride](/img/structure/B1662373.png)
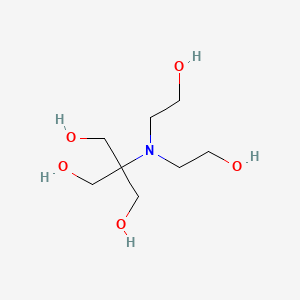
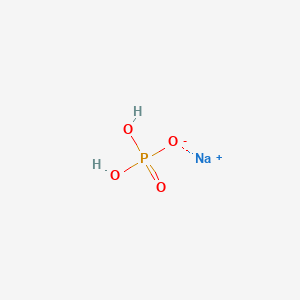
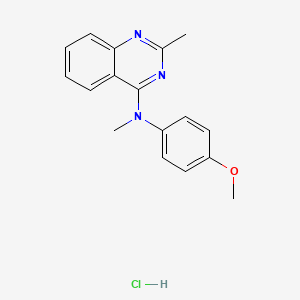
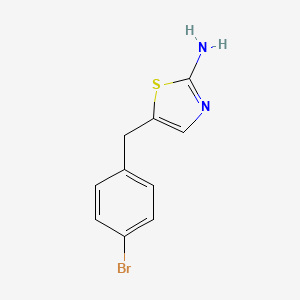
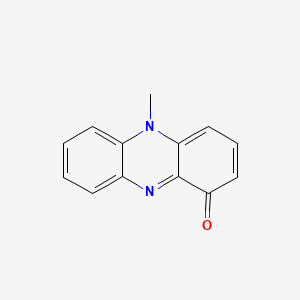
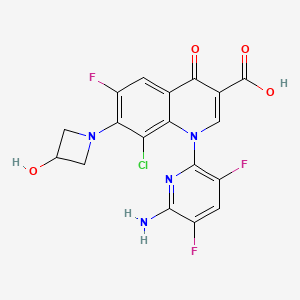
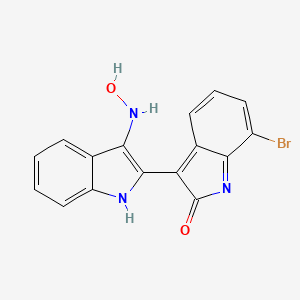
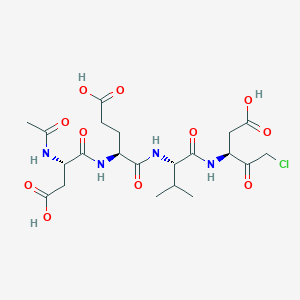
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
